molecular formula C9H9ClO2 B6315820 2,3-Dimethylphenyl chloroformate CAS No. 36018-19-6

2,3-Dimethylphenyl chloroformate

Cat. No.: B6315820
CAS No.: 36018-19-6
M. Wt: 184.62 g/mol
InChI Key: KHSARZOABTYDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 2,3-dimethylphenyl ring. Chloroformates are known for their reactivity and are commonly used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,3-dimethylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction is as follows:

2,3-Dimethylphenol+Phosgene2,3-Dimethylphenyl chloroformate+HCl\text{2,3-Dimethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,3-Dimethylphenol+Phosgene→2,3-Dimethylphenyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 2,3-dimethylphenol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and safety. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl chloroformate undergoes several types of reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonate esters, typically in the presence of a base to absorb HCl.

    Carboxylic Acids: Form mixed anhydrides in the presence of a base.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2,3-Dimethylphenyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.

    Bioconjugation: In the preparation of bioconjugates for biological studies.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group readily reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include nucleophilic functional groups in organic molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate
  • Benzyl chloroformate

Uniqueness

2,3-Dimethylphenyl chloroformate is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other chloroformates may not be as effective.

Properties

IUPAC Name

(2,3-dimethylphenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSARZOABTYDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.